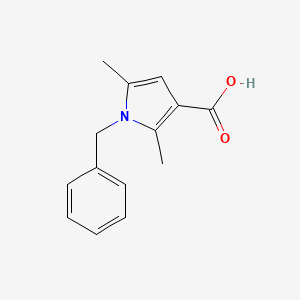

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-8-13(14(16)17)11(2)15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBUHIBNNSACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359067 | |

| Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3807-61-2 | |

| Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H15N2O2 and a molecular weight of approximately 229.27 g/mol. Its structure includes a pyrrole ring, which is known for its presence in many biologically active compounds. The carboxylic acid group at the 3-position enhances its reactivity and potential biological interactions .

Anticancer Properties

Studies have indicated that derivatives of this compound exhibit significant anticancer activity. Research has focused on their ability to inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes involved in cancer cell proliferation. For instance, some derivatives have shown inhibitory effects on EGFR (Epidermal Growth Factor Receptor) pathways, which are crucial for tumor growth and survival .

- Case Study : A study synthesized several derivatives based on this compound and evaluated their antitumor efficacy in vitro. One derivative demonstrated an IC50 value of 5 µM against a panel of cancer cell lines, indicating potent activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Various studies have explored its effectiveness against different bacterial strains:

- Activity Against Bacteria : Derivatives have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

- Mechanism of Action : The antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing carboxylic acids with amines under acidic conditions.

- Decarboxylative Reactions : Employing Pd-catalyzed reactions that yield highly functionalized pyrroles suitable for further derivatization .

These synthetic routes enable the exploration of numerous derivatives with enhanced biological activities.

Research Findings Summary

科学研究应用

Medicinal Chemistry Applications

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is being investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets, which can lead to therapeutic effects against various diseases.

Case Studies

-

Neurological Disorders:

- Research indicates that this compound may have neuroprotective properties, making it a candidate for treating conditions like Alzheimer's disease. Its ability to modulate enzyme activity could be pivotal in preventing neurodegeneration.

-

Anticancer Activity:

- Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of specific pathways critical for cancer cell survival.

Material Science Applications

The unique electronic properties of this compound make it suitable for use in organic electronic devices.

Potential Uses

- Organic Light-Emitting Diodes (OLEDs): The compound can be utilized in the fabrication of OLEDs due to its ability to emit light when an electric current passes through it.

- Organic Photovoltaics (OPVs): Its properties may enhance the efficiency of solar cells by improving charge transport.

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules.

Synthetic Routes

The synthesis typically involves:

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic attacks leading to the formation of various derivatives.

- Oxidation and Reduction Reactions: It can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways.

准备方法

Alkylation of 1,3-Dicarbonyl Compounds

A common starting point is the alkylation of 1,3-dicarbonyl compounds (e.g., pentane-2,4-dione derivatives) with benzyl halides or propargyl bromide to introduce the benzyl substituent on the nitrogen atom after cyclization.

Acid-Catalyzed Cyclization

The cyclization to form the pyrrole ring is typically catalyzed by acids such as trifluoroacetic acid (TFA).

- Mechanism: The acid promotes intramolecular cyclization via nucleophilic attack of the amine on the alkyne or carbonyl group, leading to ring closure.

- Conditions: Mild reflux or room temperature depending on substrate reactivity.

- Yields: High yields (often above 80%) are reported for similar pyrrole derivatives using this method.

Ester Hydrolysis to Carboxylic Acid

If the pyrrole ring is initially formed as an ester (e.g., ethyl ester), hydrolysis under basic conditions (e.g., aqueous sodium hydroxide in ethanol/water mixture) followed by acidification yields the carboxylic acid.

Introduction of Methyl Groups at Positions 2 and 5

Methyl groups at positions 2 and 5 of the pyrrole ring are introduced either by using methyl-substituted 1,3-dicarbonyl starting materials or by selective alkylation post ring formation.

- Starting materials: 2,5-dimethyl-1,3-dicarbonyl compounds.

- Alternative: Directed methylation using methylating agents under controlled conditions.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3-dicarbonyl + benzyl bromide, base, DMF | Benzylated 1,3-dicarbonyl intermediate | 85-90 | Alkylation step |

| 2 | Add primary amine + TFA, reflux | Pyrrole ring formation (cyclization) | 80-90 | Acid-catalyzed cyclization |

| 3 | Hydrolysis: NaOH (10%), EtOH/H2O, reflux | This compound (acid form) | 90-95 | Ester hydrolysis to carboxylic acid |

Research Findings and Analysis

- The acid-catalyzed cyclization method is preferred due to its simplicity and high yields, avoiding metal catalysts that may complicate purification.

- The use of benzyl halides for N-substitution is efficient and allows for good control over the substitution pattern.

- Hydrolysis under basic conditions is straightforward and provides high purity carboxylic acid products.

- The methyl substitution pattern is reliably introduced by using methylated 1,3-dicarbonyl precursors, ensuring regioselectivity.

- Alternative methods involving metal-mediated cyclization or oxidative cross-coupling have been explored but are less common for this specific compound due to complexity and cost.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Alkylation + Acid-Catalyzed Cyclization + Hydrolysis | Benzyl bromide, base; TFA; NaOH reflux | High yield, straightforward, scalable | Requires careful pH control during hydrolysis |

| Metal-Mediated Cyclization | Metal catalysts (e.g., Pd, Cu) | Potential for stereoselectivity | More complex, expensive catalysts |

| Oxidative Cross-Coupling | Oxidants, unsaturated carbonyl compounds | Functional group diversity | Less common for this target compound |

常见问题

What are the primary synthetic routes for 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, and how can reaction efficiency be optimized?

Answer:

The compound is commonly synthesized via the Paal–Knorr reaction , where benzylamine reacts with 2,5-hexanedione in the presence of a catalyst like IRMOF-3 (a metal-organic framework). This method yields the pyrrole core with moderate efficiency . For carboxylation, a two-step approach involving oxalyl chloride activation of the carboxylic acid precursor (e.g., 2,5-dimethylpyrrole-3-carboxylic acid) followed by benzylation is employed. Optimization strategies include:

- Catalyst selection : IRMOF-3 enhances reaction rates due to its porosity and Lewis acidity .

- Temperature control : Reactions performed at 0°C during oxalyl chloride activation reduce side-product formation .

- Solvent choice : Dichloromethane (CH₂Cl₂) is preferred for oxalyl chloride reactions due to its inertness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。